endo-BCN-PEG6-t-butyl ester

説明

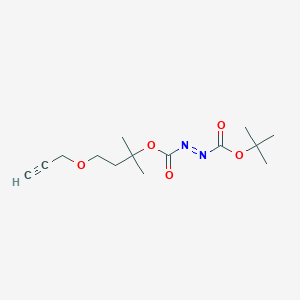

endo-BCN-PEG6-t-butyl ester is a PEG derivative containing a BCN group and a t-butyl protected carboxyl group. The BCN group can react with azide-tagged biomolecules. The protected carboxyl group (COOH) prevents self coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

科学的研究の応用

1. Application in Polymeric Nanocapsules

Polymeric nanocapsules have been developed using butylcyanoacrylate (BCA) with polyethylene glycol (PEG) as an initiator. These nanocapsules, which can encapsulate hydrophobic agents such as paclitaxel, show enhanced biocompatibility and reduced cytotoxicity due to the PEG coating. This makes them effective carriers for hydrophobic agents in drug delivery systems (Zhang et al., 2008).

2. Application in Block Copolymer Synthesis

Block copolymers have been synthesized using a macro-initiator approach that involves the transformation of poly(ethylene glycol) (PEG) esters into polymers with tert-butylperoxycarbonyl end groups. These copolymers, upon thermal-induced polymerization, form ABCBA block copolymers that are useful in various applications, including drug delivery systems (Hazer et al., 1989).

3. Application in Enzymatic Hydrolysis Studies

The hydrolysis of the end ester group in polyethylene glycol (PEG) esters has been investigated, revealing insights into the enzymatic and nonenzymatic hydrolysis mechanisms. This research provides valuable information for understanding the stability and degradation of PEG-based polymers in various biological and environmental contexts (Ouchi & Azuma, 1984).

4. Application in Thermal/Oxidative Degradation and Stabilization

Studies on the thermal degradation and stabilization of polyethylene glycol (PEG) have led to the development of PEG as a potential material for thermal energy storage. The incorporation of antioxidants like MBMTBP has shown efficacy in suppressing thermal degradation, which is crucial for the stability and longevity of PEG-based materials (Han et al., 1997).

5. Application in Bioconjugation Techniques

Tert-butyl ester moieties in polystyrene-block-poly(tert-butyl acrylate) block copolymer films have been used for local thermal activation and area-selective surface chemical modification. This technique is useful in bioconjugation processes, allowing for controlled and precise modification of polymer surfaces for various biomedical applications (Duvigneau et al., 2008).

特性

製品名 |

endo-BCN-PEG6-t-butyl ester |

|---|---|

分子式 |

C30H51NO10 |

分子量 |

585.74 |

IUPAC名 |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C30H51NO10/c1-30(2,3)41-28(32)10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-31-29(33)40-24-27-25-8-6-4-5-7-9-26(25)27/h25-27H,6-24H2,1-3H3,(H,31,33)/t25-,26+,27? |

InChIキー |

GEJQWPAOPDUTFO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |

外観 |

Solid powder |

純度 |

>95% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

endo-BCN-PEG6-t-butyl ester |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-1-cyclohexyl-2-{[3-(morpholin-4-yl)propanoyl]amino}ethyl]-N~2~-propanoyl-3-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-L-alaninamide](/img/structure/B1192631.png)